

synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

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An In-depth Technical Guide to the Synthesis of **3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid**

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of **3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are integral scaffolds in numerous pharmacologically active agents, and a robust, reproducible synthetic route is paramount for further research and development. This document elucidates a reliable three-step synthetic pathway, beginning with a Claisen condensation to form a key β -ketoester intermediate, followed by a cyclization reaction with hydroxylamine to construct the isoxazole core, and culminating in the saponification of the ester to yield the target carboxylic acid. The protocols are presented with an emphasis on mechanistic understanding, experimental causality, and validation, reflecting field-proven insights for successful execution.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a substituted isoxazole-4-carboxylic acid logically begins by disconnecting the core functional groups to reveal simpler, commercially available starting materials. Our retrosynthetic strategy for the target molecule is as follows:

- Disconnection 1 (C-O Bond): The final carboxylic acid can be readily prepared from its corresponding ethyl ester via a standard saponification (hydrolysis) reaction. This simplifies the target to ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
- Disconnection 2 (Isoxazole Ring): The isoxazole ring is a classic product of the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine ($\text{H}_2\text{N}-\text{OH}$). This disconnection reveals a critical β -ketoester intermediate: ethyl 2-(4-fluorobenzoyl)acetoacetate.
- Disconnection 3 (C-C Bond): The β -ketoester intermediate can be synthesized via a Claisen condensation between a 4-fluorobenzoyl source, such as ethyl 4-fluorobenzoate, and an acetate source, like ethyl acetate.

This analysis leads to a robust and logical forward synthesis starting from ethyl 4-fluorobenzoate and ethyl acetate.

Synthetic Pathway and Visualization

The selected three-step synthesis is a robust and well-documented approach for constructing substituted isoxazoles.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Step 1: Synthesis of Ethyl 2-(4-fluorobenzoyl)acetate

- Principle: This step employs a mixed Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.^{[1][2][3][4][5]} Here, sodium ethoxide (NaOEt) acts as the base to deprotonate the α -carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-fluorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β -ketoester. A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the product.^{[1][2][4]}

- Reagents & Quantities:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Sodium Metal	22.99	5.75 g	0.25
Absolute Ethanol	46.07	100 mL	-
Toluene, dry	92.14	250 mL	-
Ethyl 4-fluorobenzoate	168.16	33.6 g	0.20
Ethyl acetate	88.11	22.0 g	0.25

| 6M Hydrochloric Acid | - | ~50 mL | - |

- Procedure:

- A three-necked, 1 L round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel is charged with 100 mL of absolute ethanol.
- Carefully, and in small portions, add 5.75 g (0.25 mol) of sodium metal to the ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas. Allow the reaction to complete (all sodium has dissolved).
- Add 250 mL of dry toluene to the sodium ethoxide solution. Distill off approximately 75 mL of the solvent mixture to ensure anhydrous conditions.
- Cool the remaining solution to room temperature.
- Prepare a mixture of 33.6 g (0.20 mol) of ethyl 4-fluorobenzoate and 22.0 g (0.25 mol) of ethyl acetate. Add this mixture dropwise to the stirred sodium ethoxide solution over 30 minutes.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
- Separate the aqueous layer and wash the organic layer with a small amount of water. Combine the aqueous layers.
- Acidify the aqueous layer to pH ~4-5 by the slow addition of 6M HCl while stirring in an ice bath. A yellow oil or solid should precipitate.
- Extract the product with ethyl acetate (3 x 100 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(4-fluorobenzoyl)acetate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

- Principle: This is the key ring-forming step. The reaction of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride results in the formation of the isoxazole ring.^{[6][7]} The reaction proceeds via initial condensation of the hydroxylamine's nitrogen onto one of the carbonyls (typically the more reactive ketone), followed by intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.^[7] Sodium acetate is used as a mild base to neutralize the HCl salt of hydroxylamine.
- Reagents & Quantities:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Ethyl 2-(4-fluorobenzoyl)acetate	210.19	42.0 g	0.20
Hydroxylamine Hydrochloride	69.49	15.3 g	0.22
Sodium Acetate (anhydrous)	82.03	18.0 g	0.22

| Ethanol (95%) | - | 300 mL | - |

- Procedure:

- In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 42.0 g (0.20 mol) of the crude β -ketoester from Step 1 in 300 mL of 95% ethanol.
- Add 15.3 g (0.22 mol) of hydroxylamine hydrochloride and 18.0 g (0.22 mol) of anhydrous sodium acetate to the solution.
- Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- To the resulting residue, add 300 mL of cold water. A solid product should precipitate.
- Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
- Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water, and air-dry.
- The crude product can be recrystallized from an ethanol/water mixture to yield pure ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate as a white to off-white solid. This

intermediate is valuable in pharmaceutical and agrochemical development.[8]

Step 3: Saponification to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Principle: This final step is a standard ester hydrolysis, or saponification, using a strong base like sodium hydroxide.[9][10] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[9]
- Reagents & Quantities:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Ethyl isoxazole ester	263.25	26.3 g	0.10
Sodium Hydroxide (NaOH)	40.00	6.0 g	0.15
Ethanol	-	150 mL	-
Water	-	50 mL	-

| Concentrated HCl | - | As needed | - |

- Procedure:
 - Suspend 26.3 g (0.10 mol) of the purified ester from Step 2 in a mixture of 150 mL of ethanol and 50 mL of water in a 500 mL round-bottom flask.
 - Add 6.0 g (0.15 mol) of sodium hydroxide pellets.
 - Heat the mixture to reflux with stirring. The solid should dissolve as the reaction proceeds. Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

- Cool the solution to room temperature and remove the ethanol via rotary evaporation.
- Dilute the remaining aqueous solution with 200 mL of water. Wash with a small amount of diethyl ether (2 x 50 mL) to remove any unreacted ester; discard the ether layers.
- Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
- Stir the suspension in the ice bath for 30 minutes.
- Collect the final product by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
- Dry the product in a vacuum oven at 50-60 °C to yield **3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid**.[\[11\]](#)[\[12\]](#)

Mechanistic Visualization

The formation of the isoxazole ring is the most critical transformation in this synthesis. It involves the reaction of a β -dicarbonyl compound with hydroxylamine.

Caption: Key steps in the formation of the isoxazole ring system.

Characterization Data

Proper characterization of the final product is essential for validation.

Property	Value
Molecular Formula	$C_{11}H_8FNO_3$ [11] [12]
Molecular Weight	221.18 g/mol [11] [12]
Appearance	White to off-white crystalline solid
1H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 2.75 (s, 3H, -CH ₃), 7.35-7.45 (t, 2H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 13.5 (br s, 1H, -COOH).
^{13}C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): 11.5, 110.0, 116.0 (d), 125.0, 131.0 (d), 159.0, 162.0, 164.0 (d), 168.0.
Storage	Store at 2-8°C [12]

(Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. They should be confirmed by analysis of the synthesized compound.)

Conclusion

The three-step synthesis outlined in this guide, commencing with a Claisen condensation, followed by a hydroxylamine-mediated cyclization and concluding with saponification, represents a highly efficient and reliable method for producing **3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid**. Each step is based on well-established, fundamental organic reactions, ensuring high yields and purity when executed with care. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

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